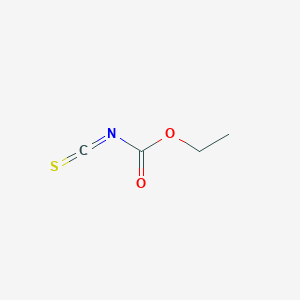
Ethoxycarbonyl isothiocyanate
Cat. No. B015480
Key on ui cas rn:
16182-04-0
M. Wt: 131.16 g/mol
InChI Key: BDTDECDAHYOJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09440970B2
Procedure details


Ethoxycarbonyl isothiocyanate (9.0 g) was added to a 1,4-dioxane (100 ml) suspension of 2-aminopyridine-4-carboxylic acid methyl ester (10 g) at an internal temperature of 19° C. to 23° C. over 20 minutes. The obtained mixture was stirred for 90 minutes at the same temperature as described above, and was then concentrated under reduced pressure to obtain a crude product. The obtained crude product was added to a mixed suspension of methanol (70 ml) and ethanol (70 ml) containing hydroxyamine hydrochloride (22.8 g) and diisopropylethylamine (34 ml), and thereafter, the reaction solution was stirred at room temperature for 67 hours, at 60° C. for 5 hours, and again, at room temperature for 20 hours. Thereafter, the generated solid was collected, and it was washed with ethanol (30 ml) and was then dried, so as to obtain the title compound (11.3 g) in the form of a white solid.






Identifiers


|
REACTION_CXSMILES
|
C(OC([N:6]=[C:7]=S)=O)C.[CH3:9][O:10][C:11]([C:13]1[CH:18]=[CH:17][N:16]=[C:15]([NH2:19])[CH:14]=1)=[O:12].Cl.ON.C([N:26](C(C)C)CC)(C)C>C(O)C.CO.O1CCOCC1>[NH2:26][C:7]1[N:19]=[C:15]2[CH:14]=[C:13]([C:11]([O:10][CH3:9])=[O:12])[CH:18]=[CH:17][N:16]2[N:6]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)N=C=S
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CC(=NC=C1)N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
22.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ON
|
|
Name
|
|
|
Quantity
|
34 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The obtained mixture was stirred for 90 minutes at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained crude product
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction solution was stirred at room temperature for 67 hours, at 60° C. for 5 hours
|
|
Duration
|
5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
again, at room temperature for 20 hours
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the generated solid was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
it was washed with ethanol (30 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then dried
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NN2C(C=C(C=C2)C(=O)OC)=N1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

